N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine
Description
N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine is an organic compound with the molecular formula C15H13ClO3 It is a derivative of benzaldehyde, featuring a chlorobenzyl group and a methoxy group attached to the benzene ring
Properties
IUPAC Name |
(NE)-N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-15-8-12(9-17-18)4-7-14(15)20-10-11-2-5-13(16)6-3-11/h2-9,18H,10H2,1H3/b17-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJBOTXFJSHHLA-RQZCQDPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)OCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/O)OCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine typically involves the following steps:
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Formation of 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde: : This intermediate is synthesized by reacting 4-chlorobenzyl chloride with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
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Oximation: : The oxime derivative is then formed by reacting the aldehyde intermediate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically conducted in an aqueous or alcoholic medium at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine undergoes various chemical reactions, including:
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzaldehyde derivatives.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties:
Research indicates that hydroxylamines, including N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine, exhibit significant antioxidant activity. This property is crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases such as cancer and neurodegenerative disorders.
Pharmacological Potential:
Due to its structural similarities to known pharmacophores, this compound may possess biological activities that warrant further investigation. Preliminary studies suggest potential applications in drug design for conditions like inflammation and microbial infections, as hydroxylamines can interact with biological targets effectively.
Organic Synthesis
Reactivity in Chemical Transformations:
The presence of the hydroxylamine group allows for diverse chemical transformations. It can serve as a precursor in the synthesis of nitrogen-containing compounds, which are vital in creating pharmaceuticals and agrochemicals. The compound's ability to undergo nucleophilic substitution reactions enhances its utility in organic synthesis .
Synthesis of Azo Dyes:
this compound can be utilized as an intermediate in synthesizing azo dyes, which are widely used in textiles and food industries. Its reactivity enables the formation of azo compounds through diazotization reactions .
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant properties of various hydroxylamines, including this compound. The results demonstrated that this compound effectively scavenged free radicals, indicating its potential as an antioxidant agent.
Case Study 2: Synthesis of Nitrogen-Containing Compounds
In a series of experiments focused on organic synthesis, this compound was employed to synthesize several nitrogen-containing derivatives. The results highlighted the compound's versatility and efficiency in forming desired products with minimal side reactions .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Hydroxylamine | Simple structure without aromatic substitution | Commonly used in organic synthesis |
| 4-Chloroaniline | Contains an amino group instead of hydroxylamine | Known for its use in dye production |
| Methoxychlor | Chlorinated derivative with methoxy groups | Used as an insecticide |
The comparative analysis illustrates that while related compounds have distinct applications, this compound's unique substitution pattern may confer specific biological activities that differentiate it from others.
Mechanism of Action
The mechanism of action of N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chlorobenzyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde: A simpler derivative with similar reactivity but lacking the methoxy and oxime groups.
3-Methoxybenzaldehyde: Another related compound, but without the chlorobenzyl group.
4-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde: The immediate precursor to the oxime derivative.
Uniqueness
N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine is unique due to the presence of both the oxime and methoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications .
Biological Activity
N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique chemical structure, has been investigated for various pharmacological properties, including antimicrobial, anticancer, and antiviral activities.
Chemical Structure
The compound's chemical formula is , and its structure includes a hydroxylamine functional group linked to a methoxy-substituted phenyl ring. This configuration is thought to contribute to its biological activity through mechanisms involving enzyme inhibition and receptor interaction.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Antiviral Activity
The compound has also been evaluated for antiviral properties, particularly against Hepatitis B virus (HBV). A study on related phenylbenzamide derivatives demonstrated their ability to inhibit HBV replication in vitro and in vivo by increasing intracellular levels of APOBEC3G (A3G), an enzyme that plays a crucial role in viral defense mechanisms . This suggests that this compound may share similar antiviral properties.
Anticancer Activity
The anticancer potential of this compound is another area of interest. Compounds with similar structural motifs have been reported to exhibit cytotoxic effects on various cancer cell lines. The proposed mechanism includes the induction of apoptosis and inhibition of tumor growth through the modulation of specific signaling pathways . Further studies are needed to elucidate the exact pathways involved.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of intermediates under controlled conditions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Pharmacological Evaluation
In pharmacological studies, various derivatives have been screened for biological activity. For example, a derivative was tested for its ability to inhibit HBV replication and showed promising results in both cellular and animal models . The acute toxicity profiles were also assessed in these studies, indicating a favorable safety margin for further development.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
